molecular formula C17H14N2O3S2 B15036379 (5Z)-1-(3-ethoxyphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-1-(3-ethoxyphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B15036379
M. Wt: 358.4 g/mol
InChI Key: DSYQSWFYAQGDAR-UVTDQMKNSA-N
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Description

(5Z)-1-(3-ethoxyphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: is a complex organic compound that belongs to the class of dihydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiophene ring and a thioxodihydropyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(3-ethoxyphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and subsequent dehydration to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-1-(3-ethoxyphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as anti-inflammatory and anticancer agents. The presence of the thioxodihydropyrimidine core is particularly interesting due to its known biological activities.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring.

Mechanism of Action

The exact mechanism of action of (5Z)-1-(3-ethoxyphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5Z)-1-(3-chlorophenyl)-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The ethoxy group in (5Z)-1-(3-ethoxyphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione provides unique electronic and steric properties compared to its methoxy and chlorophenyl analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C17H14N2O3S2

Molecular Weight

358.4 g/mol

IUPAC Name

(5Z)-1-(3-ethoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H14N2O3S2/c1-2-22-12-6-3-5-11(9-12)19-16(21)14(15(20)18-17(19)23)10-13-7-4-8-24-13/h3-10H,2H2,1H3,(H,18,20,23)/b14-10-

InChI Key

DSYQSWFYAQGDAR-UVTDQMKNSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=O)NC2=S

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=S

Origin of Product

United States

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